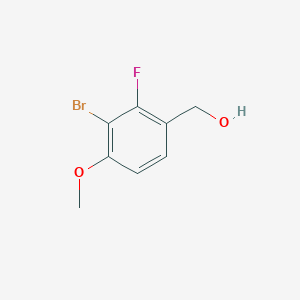

(3-Bromo-2-fluoro-4-methoxyphenyl)methanol

Descripción general

Descripción

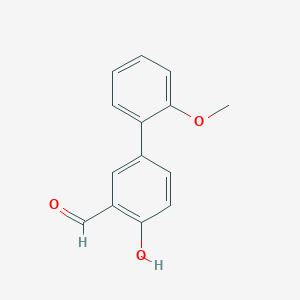

Molecular Structure Analysis

The molecular weight of “(3-Bromo-2-fluoro-4-methoxyphenyl)methanol” is 235.05 g/mol.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

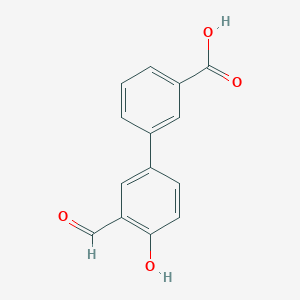

Proton Exchange Membranes for Fuel Cells

A study presented the synthesis of new monomers that were subsequently used to prepare copoly(arylene ether sulfone)s containing methoxyphenyl groups. These groups were introduced by bromination and Suzuki coupling processes. Upon demethylation, the methoxy group was converted into a reactive hydroxyl group, leading to the formation of sulfonated copolymers. These materials exhibited high proton conductivities and low methanol permeabilities, indicating their potential as proton exchange membranes in fuel cell applications (Wang et al., 2012).

Total Synthesis of Biologically Active Compounds

Research highlighted the total synthesis of a biologically active natural product starting from a precursor closely related to (3-Bromo-2-fluoro-4-methoxyphenyl)methanol. This synthesis involved multiple steps, demonstrating the compound's utility in creating complex molecules with potential biological activities (Akbaba et al., 2010).

Antibacterial Compounds from Marine Algae

Another study isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, indicating that derivatives of this compound could be potential sources of antibacterial agents. These compounds exhibited moderate to strong activity against several bacterial strains, showcasing their importance in the search for new antibacterial substances (Xu et al., 2003).

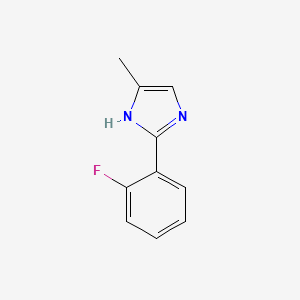

Synthesis of Acridinones

Research into the synthesis of acridinones via reactions involving (2-Fluorophenyl)(2-halophenyl)methanones suggests potential applications of this compound in the preparation of compounds with significance in medicinal chemistry and organic light-emitting diodes (OLEDs) (Kobayashi et al., 2013).

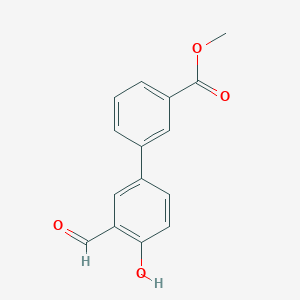

Advanced Material Synthesis

Studies on the synthesis of novel copolymers incorporating halogen, alkoxy, and alkyl ring-disubstituted phenyl groups, including derivatives similar to this compound, have shown their utility in creating materials with unique properties. These materials could have applications in various fields such as nanotechnology, advanced coatings, and electronic devices (Hussain et al., 2019).

Propiedades

IUPAC Name |

(3-bromo-2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNZTAUMKZQSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.